The compound 2-((3-(Trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one is a synthetic organic molecule belonging to the class of purine derivatives. This compound features a purine ring system that is substituted with a 3-(trifluoromethyl)phenylamino group, which is significant for its biological activity. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
This compound can be classified as:
The synthesis of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one typically involves several key steps:
The molecular structure of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one can be described in detail:
QCVDQVZWWDKIKH-UHFFFAOYSA-N
C1=CC(=C(C=C1NC2=NC3=C(C(=O)N2)NC=N3)C(F)(F)F)Cl
The chemical reactivity of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one includes:
The mechanism of action for 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one primarily involves:
Studies indicate that compounds with similar purine scaffolds exhibit significant selectivity towards specific molecular targets, enhancing their therapeutic potential.
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in DMF |
Stability | Stable under standard conditions |
pKa | Not specified |
These properties are critical for understanding the compound's behavior in biological systems and its potential for drug formulation.
The applications of 2-((3-(trifluoromethyl)phenyl)amino)-1H-purin-6(9H)-one are multifaceted:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4